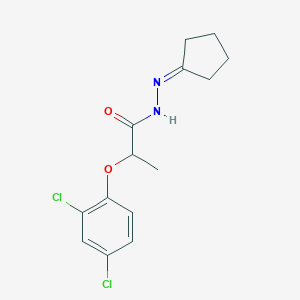![molecular formula C19H22N2O4S B324618 2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324618.png)
2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its complex structure, which includes a phenoxy group, a pyrrolidinylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonylphenylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- [2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid
Uniqueness
Compared to similar compounds, 2-(2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)26(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
InChI Key |
SAOIUZZZCRDJIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-4-oxobutanamide](/img/structure/B324536.png)
![methyl 2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B324538.png)
![3-chloro-N'-[(4-chloro-2-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B324539.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-{2-[1-(2-thienyl)ethylidene]hydrazino}butanamide](/img/structure/B324540.png)
![4,6-dimethyl-1-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)pyridin-2(1H)-one](/img/structure/B324541.png)
![4-{(E)-[(4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino]methyl}benzonitrile](/img/structure/B324542.png)
![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B324543.png)
![N-{4-[(2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}butanamide](/img/structure/B324544.png)
![N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B324546.png)
![N,N'-bis[4-(azepan-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B324548.png)
![N-[4-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B324549.png)

![3-methyl-N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B324557.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
